

# Technical Guide: Physicochemical Properties of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene

**Cat. No.:** B569574

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This document provides a detailed overview of the core physicochemical properties of the fluorinated aromatic intermediate, **2-Bromo-1-(difluoromethoxy)-3-fluorobenzene**. The introduction of fluorine-containing moieties, such as the difluoromethoxy group, into aromatic systems is a critical strategy in modern medicinal chemistry and materials science. These modifications can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making compounds like this valuable building blocks in the synthesis of novel pharmaceuticals and agrochemicals.<sup>[1]</sup>

## Molecular Identity and Structure

**2-Bromo-1-(difluoromethoxy)-3-fluorobenzene** is a substituted benzene ring featuring three distinct functional groups. The bromine atom serves as a key functional handle for various cross-coupling reactions, while the fluoro and difluoromethoxy groups impart unique electronic and steric properties.<sup>[1]</sup>

Identifier	Value
IUPAC Name	2-bromo-1-(difluoromethoxy)-3-fluorobenzene
Molecular Formula	C7H4BrF3O
Molecular Weight	241.01 g/mol <a href="#">[2]</a>
CAS Number	1239492-22-8 <a href="#">[2]</a>
PubChem CID	58553359 <a href="#">[2]</a>

## Physicochemical Data

The following table summarizes the key quantitative data for this compound.

Property	Value	Source
Molecular Formula	C7H4BrF3O	LabSolutions <a href="#">[2]</a>
Molecular Weight	241.01	LabSolutions <a href="#">[2]</a>
InChI Key	InChI=1S/C7H4BrF3O/c8-6-4(9)2-1-3-5(6)12-7(10)11/h1-3,7H	LabSolutions <a href="#">[2]</a>

Note: Experimental data for properties such as boiling point, melting point, and solubility are not widely published and are often predicted in available sources.

## Methodologies for Property Determination

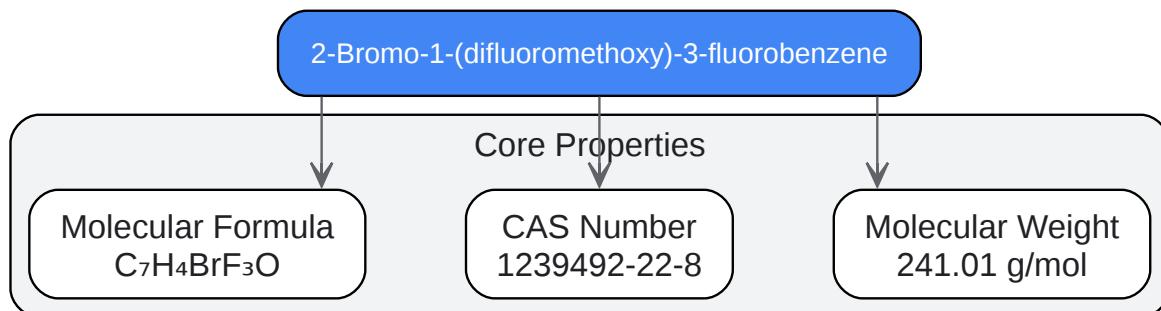
**Molecular Weight Calculation:** The molecular weight (MW) is determined from the molecular formula (C<sub>7</sub>H<sub>4</sub>BrF<sub>3</sub>O) using the standard atomic weights of the constituent elements.

- Formula: MW = (7 × AW\_C) + (4 × AW\_H) + (1 × AW\_Br) + (3 × AW\_F) + (1 × AW\_O)
- Protocol:
  - Identify the number of atoms for each element in the molecular formula.

- Obtain the standard atomic weight for each element from the IUPAC Periodic Table.
  - Carbon (C): ~12.011 u
  - Hydrogen (H): ~1.008 u
  - Bromine (Br): ~79.904 u
  - Fluorine (F): ~18.998 u
  - Oxygen (O): ~15.999 u
- Multiply the atom count for each element by its atomic weight.
- Sum the results to obtain the final molecular weight.
- $(7 \times 12.011) + (4 \times 1.008) + (1 \times 79.904) + (3 \times 18.998) + (1 \times 15.999) = 241.006 \text{ g/mol}$ .  
This calculated value is consistent with the published molecular weight of 241.01.[2]

## Visualization of Molecular Properties

The following diagram illustrates the key identifiers and the calculated molecular weight of the compound, providing a logical summary of its core data.



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Caption: Core identifiers and molecular weight of the target compound.

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## References

- 1. [nbinno.com](http://nbinno.com) [nbinno.com]
- 2. [labsolu.ca](http://labsolu.ca) [labsolu.ca]
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